4-(2,3-Difluorophenyl)-2-hydroxypyridine, 95%
Overview
Description
4-(2,3-Difluorophenyl)-2-hydroxypyridine (95%) is an important organic compound that has numerous applications in the field of scientific research. It is a colorless or yellowish solid that is soluble in organic solvents, such as ethanol and methanol. It has been used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. This compound is also known as 4-(2,3-difluorophenyl)-2-hydroxypyridine hydrochloride (95%).
Mechanism of Action
The mechanism of action of 4-(2,3-difluorophenyl)-2-hydroxypyridine (95%) is not fully understood. However, it is believed that the compound acts as an electrophile, forming a covalent bond with the nucleophile in the reaction. This covalent bond is then broken, resulting in the formation of a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-difluorophenyl)-2-hydroxypyridine (95%) are not well understood. However, it is believed that the compound may have a general effect on the body, as it is known to interact with a variety of enzymes and receptors. Additionally, it has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2,3-difluorophenyl)-2-hydroxypyridine (95%) in laboratory experiments is its high purity and low cost. Additionally, the compound is relatively stable and has a wide range of applications. However, it is important to note that this compound is toxic and should be handled with care. Additionally, the compound is not very soluble in water, so it is important to use an appropriate solvent for the reaction.
Future Directions
There are numerous potential future directions for the use of 4-(2,3-difluorophenyl)-2-hydroxypyridine (95%). These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and polymers. Additionally, further research could be conducted into the mechanism of action of this compound, as well as its potential toxicity. Finally, more research could be conducted into the stability of this compound, and how to best utilize it in laboratory experiments.
Synthesis Methods
The synthesis of 4-(2,3-difluorophenyl)-2-hydroxypyridine (95%) can be achieved through a reaction between 2,3-difluorophenol and 2-hydroxypyridine. This reaction is usually carried out in aqueous solution at room temperature, with the addition of a base such as sodium hydroxide. The reaction is typically complete within several hours, yielding a product that is 98-99% pure.
Scientific Research Applications
4-(2,3-difluorophenyl)-2-hydroxypyridine (95%) has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. It has also been used as a reagent for the synthesis of a variety of organic compounds, including heterocycles, amines, and peptides. Additionally, this compound has been used in the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and thiophenes.
properties
IUPAC Name |
4-(2,3-difluorophenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-9-3-1-2-8(11(9)13)7-4-5-14-10(15)6-7/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAMBZAVAYJTAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=O)NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682717 | |
Record name | 4-(2,3-Difluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-73-0 | |
Record name | 2(1H)-Pyridinone, 4-(2,3-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261993-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,3-Difluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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